2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide
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Overview
Description
2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a hydroxy group attached to a propyl chain, and a tetrahydro-2H-pyran ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide typically involves multiple steps:
Amidation: The formation of the benzamide moiety involves the reaction of the fluorinated benzene derivative with an appropriate amine under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydroxylation and Pyran Ring Formation: The hydroxy group and the tetrahydro-2H-pyran ring can be introduced through a multi-step process involving the protection of functional groups, selective hydroxylation, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, Dess-Martin periodinane
Reducing Agents: LAH, NaBH4
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzamide derivatives
Scientific Research Applications
2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the hydroxy and tetrahydro-2H-pyran moieties.
N-(3-Hydroxypropyl)benzamide: Lacks the fluorine atoms and tetrahydro-2H-pyran ring.
2,6-Difluoro-N-(3-hydroxypropyl)benzamide: Lacks the tetrahydro-2H-pyran ring.
Uniqueness
2,6-Difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide is unique due to the combination of fluorine atoms, hydroxy group, and tetrahydro-2H-pyran ring, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2,6-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c16-11-2-1-3-12(17)14(11)15(20)18-7-4-13(19)10-5-8-21-9-6-10/h1-3,10,13,19H,4-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMDDZNYMEJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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